2-(4-Methoxyphenyl)-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)acetamide
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Overview
Description
2-(4-Methoxyphenyl)-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 4-methoxyphenylacetic acid with 4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}aniline under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(4-Methoxyphenyl)-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
- 2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one
- 2-Acetamido-5-(4-methoxyphenyl)pyrazine
- 2-Acetamido-5-(2-naphthyl)pyrazine
Uniqueness
2-(4-Methoxyphenyl)-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)acetamide stands out due to its unique structural features, which confer specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C22H20N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H20N4O2/c1-15-11-12-26-14-20(25-22(26)23-15)17-5-7-18(8-6-17)24-21(27)13-16-3-9-19(28-2)10-4-16/h3-12,14H,13H2,1-2H3,(H,24,27) |
InChI Key |
BBKXYQMOEZBANY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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